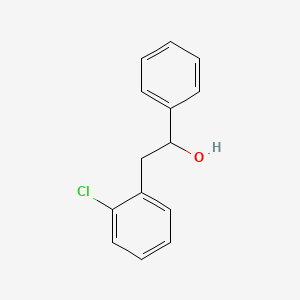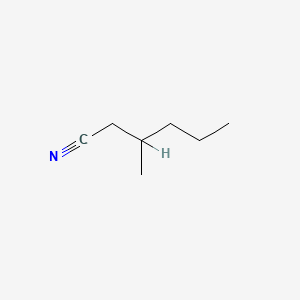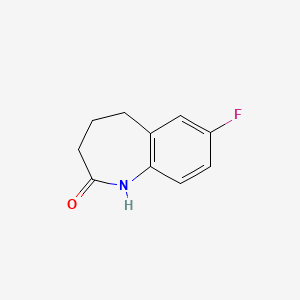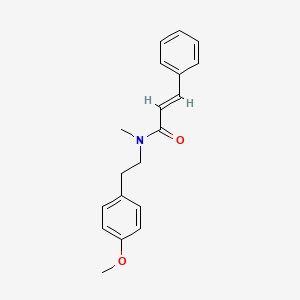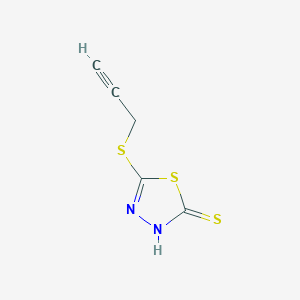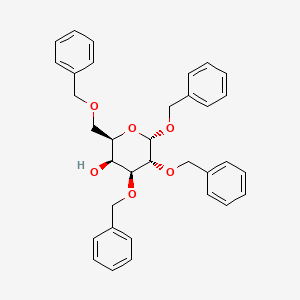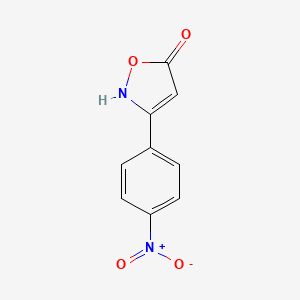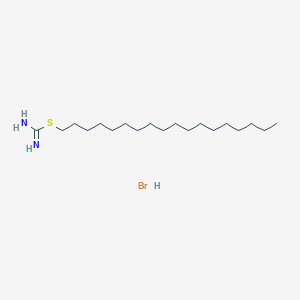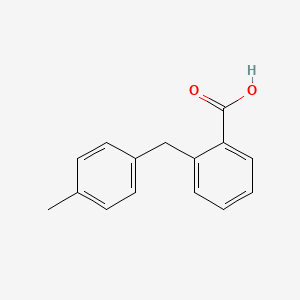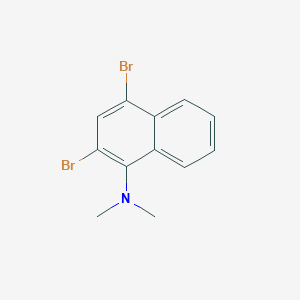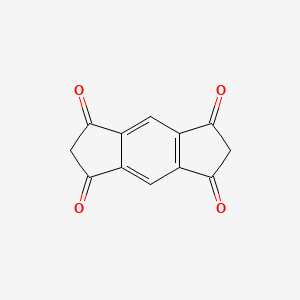
s-Indacene-1,3,5,7(2H,6H)-tetrone
Overview
Description
S-Indacene-1,3,5,7(2H,6H)-tetrone, also known as ‘Janusdione’, is a chemical compound that has been described in scientific literature . It is a derivative of 1,3-Indandione .
Synthesis Analysis
The synthesis of s-Indacene-1,3,5,7(2H,6H)-tetrone involves the use of 4-tert-butylbenzaldehyde in a flask with o-DCB under a nitrogen atmosphere . The catalyst is then added dropwise to the mixture .Molecular Structure Analysis
The molecular structure of s-Indacene-1,3,5,7(2H,6H)-tetrone has been determined using X-ray structures . The linear formula of this compound is C12H6O4 .Chemical Reactions Analysis
The chemical reactions involving s-Indacene-1,3,5,7(2H,6H)-tetrone have been studied, and its precursors and derivatives have been described .Physical And Chemical Properties Analysis
The physical and chemical properties of s-Indacene-1,3,5,7(2H,6H)-tetrone include its molecular weight, which is 214.179 . More detailed properties are not available in the search results.Scientific Research Applications
Supramolecular Self-Assembly
s-Indacene-1,3,5,7(2H,6H)-tetrone (INDO4) demonstrates significant potential in the field of supramolecular self-assembly. Studies on Ag(111), Ag(100), and Ag(110) surfaces using scanning tunneling microscopy (STM) revealed the formation of brickwall-type phases and honeycomb networks due to its self-assembly properties. This highlights its role in constructing complex supramolecular architectures, which can be pivotal in nanotechnology and material science (Kalashnyk, Dumur, Gigmes, & Clair, 2018) (Kalashnyk & Clair, 2022).
Electronic and Vibrational Properties
The electronic and vibrational properties of antiaromatic molecules like s-indacene have been a subject of interest. Research focusing on 1,3,5,7-tetra-tert-butyl-s-indacene (TTBI) explored its ground state properties, revealing insights into bond length alternation and stability influenced by alkyl substitution. This kind of research is crucial for understanding the fundamental properties of such molecules, which can be applied in developing new materials and electronic devices (Gellini, Cardini, Salvi, Marconi, & Hafner, 1993).
Optical and Electroluminescent Properties
s-Indacene derivatives exhibit notable optical and electroluminescent properties. Research into novel indacene derivatives has demonstrated their potential in organic optoelectronics, such as in OLEDs (Organic Light Emitting Diodes). The unique properties of these compounds, like their fluorescence emission and solid-state transformation, make them promising candidates for future technologies in lighting and display (Shen, Zheng, & Wudl, 2016) (Chen, Jin, Xu, Peng, Desseyn, Janssens, Heremans, Borghs, & Geise, 2003).
Nonlinear Optical Properties
The nonlinear optical properties of s-indacene-based chromophores have been explored, particularly for applications in photonics. These studies involve investigating third-order nonlinear optical properties using techniques like z-scan, revealing high effective nonlinear absorption. Such properties are key for applications in optical limiting, communication, and two-photon initiated polymerization (Breukers, Middleton, Janssens, Raymond, Clarke, Kay, & Smith, 2013).
properties
IUPAC Name |
s-indacene-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O4/c13-9-3-11(15)7-2-8-6(1-5(7)9)10(14)4-12(8)16/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQAKBNZSYJRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC3=C(C=C2C1=O)C(=O)CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298578 | |
| Record name | s-Indacene-1,3,5,7(2H,6H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
s-Indacene-1,3,5,7(2H,6H)-tetrone | |
CAS RN |
53910-13-7 | |
| Record name | s-Indacene-1,3,5,7(2H,6H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53910-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | s-Indacene-1,3,5,7(2H,6H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



